N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a dimethylaminoethyl group, and a morpholinylsulfonylbenzamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring.
Introduction of the Chloro Group: Chlorination of the benzothiazole ring is achieved using thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminoethyl Group: The chloro-substituted benzothiazole is then reacted with N,N-dimethylethylenediamine under basic conditions to introduce the dimethylaminoethyl group.
Formation of the Benzamide Moiety: The resulting intermediate is coupled with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide moiety.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the benzothiazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydrobenzothiazole derivatives.
Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: N-oxide derivatives
Reduction: Dihydrobenzothiazole derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, apoptosis, and cell proliferation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- **N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide
- **N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(methylsulfonyl)benzamide
- **N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)benzamide
Uniqueness
The presence of the 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl] group in N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride distinguishes it from similar compounds. This unique structural feature may confer specific properties, such as enhanced solubility, stability, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O4S2.ClH/c1-16-14-28(15-17(2)33-16)35(31,32)20-8-5-18(6-9-20)23(30)29(12-11-27(3)4)24-26-21-10-7-19(25)13-22(21)34-24;/h5-10,13,16-17H,11-12,14-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFQECAMQWNOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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